molecular formula C20H21N3O3S B6558186 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide CAS No. 1040655-72-8

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B6558186
CAS No.: 1040655-72-8
M. Wt: 383.5 g/mol
InChI Key: RGIBVWZQEHAIJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reagents used, the conditions of the reaction, and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions of the reactions, the mechanism of the reactions, and the products formed .


Physical and Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological systems. It would look at the target of the compound, how it interacts with this target, and the effect of this interaction .

Safety and Hazards

This would involve looking at the toxicity of the compound, its potential hazards, and how to handle it safely .

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, further reactions it could undergo, or further biological testing that could be done .

Properties

IUPAC Name

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-4-6-14(7-5-13)21-19(24)10-15-12-27-20(22-15)23-17-11-16(25-2)8-9-18(17)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIBVWZQEHAIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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